Furan-3-amine
Description
Historical Context of Furan-Derived Amines in Organic Synthesis
The study of furan (B31954) and its derivatives dates back to the 18th and 19th centuries. wikipedia.org The first furan derivative, 2-furoic acid, was described in 1780, and furfural (B47365) was reported in 1831. wikipedia.org Furan itself was first prepared in 1870. wikipedia.org The development of synthetic methods for furan derivatives, such as the Feist-Benary synthesis and the Paal-Knorr synthesis, paved the way for the exploration of their chemical properties and applications. wikipedia.orgderpharmachemica.com Amination of furan compounds, a key step in producing furan-derived amines, has been a subject of extensive research, with various methods developed for their synthesis. researchgate.netmdpi.com
Significance of Furan-3-amine as a Core Heterocyclic Scaffold in Contemporary Chemistry
This compound serves as a crucial heterocyclic scaffold in modern chemistry due to its ability to be readily functionalized. The amino group can undergo reactions such as nucleophilic substitution, while the furan ring can participate in electrophilic substitution and cycloaddition reactions. This versatility allows for the construction of complex molecular architectures. Furan-containing compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this compound and its derivatives attractive targets for drug discovery. royalsocietypublishing.orgijabbr.comutripoli.edu.ly
Overview of Key Research Trajectories in this compound Chemistry
Current research on this compound is focused on several key areas, including the development of novel synthetic methodologies, the exploration of its reactivity, and the investigation of the biological and material properties of its derivatives.
Synthesis: Researchers are continuously developing more efficient and selective methods for the synthesis of this compound and its derivatives. One notable method involves the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives to form furan-3(2H)-imine scaffolds. royalsocietypublishing.orgnih.gov This process involves a 1,4-addition followed by an intramolecular cyclization. royalsocietypublishing.orgnih.govresearchgate.net Other strategies include the direct amination of furan rings and the reduction of nitrofurans.
Reactivity and Applications: The chemical reactivity of this compound is a central area of investigation. Key reactions include:
Oxidation: Can be oxidized to form furan-3-carboxylic acid.
Reduction: Can be reduced to form furan-3-methanol.
Substitution: The furan ring can undergo electrophilic substitution, primarily at the 2-position.
These reactions enable the synthesis of a diverse range of derivatives with potential applications in various fields.
Medicinal Chemistry: Derivatives of this compound are being explored for their potential as therapeutic agents. Research has shown that some derivatives exhibit antimicrobial and anticancer activities. For instance, certain furan derivatives have been investigated for their ability to inhibit bacterial cell wall synthesis or induce apoptosis in cancer cells. The furan scaffold is present in a number of commercially available drugs, highlighting its importance in medicinal chemistry. ijabbr.comutripoli.edu.ly
Materials Science: In materials science, this compound and its derivatives are used as building blocks for the synthesis of novel polymers and organic materials with specific electronic and optical properties. smolecule.comsolubilityofthings.com For example, dibenzo[b,d]this compound is utilized in the creation of optoelectronic materials like organic semiconductors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c5-4-1-2-6-3-4/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGLENOZWVKNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601511 | |
| Record name | Furan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29212-69-9 | |
| Record name | 3-Furanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29212-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Furan 3 Amine and Its Derivatives
Strategies for Furan (B31954) Ring Functionalization at the C-3 Position
The functionalization of the furan nucleus at the C-3 position is often complicated by the inherent reactivity patterns of the furan ring, which typically favor substitution at the C-2 and C-5 positions. Overcoming this regiochemical preference requires specialized synthetic strategies. Methodologies have been developed that introduce the desired amino functionality either by modifying a furan precursor or by constructing the heterocyclic ring with the amine group already positioned at C-3. These approaches include advanced catalytic systems and sophisticated cyclization reactions that provide controlled access to the 3-aminofuran core structure.
Catalytic methods offer efficient and selective pathways to furan-3-amine derivatives. These strategies often leverage transition metals to facilitate transformations that would otherwise be difficult to achieve. Key catalytic approaches include the reductive amination of furan-based carbonyl compounds and multicomponent reactions that assemble the substituted furan ring in a single step.
Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. encyclopedia.pub The process involves the condensation of a carbonyl group with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then hydrogenated in situ to yield the final amine. nih.govmdpi.com This protocol has been applied to biomass-derived furanic aldehydes, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), to produce the corresponding furfurylamines. nih.govmdpi.com
A variety of heterogeneous catalysts have been investigated to improve the efficiency and selectivity of this transformation. mdpi.com While noble metals like rhodium and ruthenium show high activity, significant research has focused on developing robust non-noble metal catalysts. nih.govmdpi.com Nickel and cobalt-based catalysts, in particular, have been used for the industrial-scale conversion of furfural to furfurylamine (B118560). nih.gov The choice of catalyst and support material is crucial; for instance, Ru/Nb₂O₅ has demonstrated high yields in the reductive amination of furfural, attributed to the low electron density of ruthenium on the positively charged niobium pentoxide surface. mdpi.com
| Furanic Precursor | Catalyst | Amine Source | Yield (%) | Reference |
|---|---|---|---|---|
| Furfural (FF) | Ru/Nb₂O₅ | NH₃ | 99 | mdpi.com |
| 5-Hydroxymethylfurfural (HMF) | Ni/SBA-15 | NH₃ | ~90 | mdpi.com |
| Furfural (FF) | Ru-PVP/HAP | Aqueous NH₃ | 60 | nih.gov |
| Diformylfuran (DFF) | Raney Ni | Aliphatic Amines | N/A | nih.gov |
Gold catalysis has emerged as a powerful tool for constructing complex heterocyclic systems. beilstein-journals.org Specifically, Gold(III) catalysts have been shown to be highly effective in promoting three-component coupling reactions (TCC) to produce highly substituted furan derivatives. nih.gov An efficient cascade transformation has been developed that involves the coupling of phenylglyoxal (B86788) derivatives, secondary amines, and terminal alkynes. nih.gov
This methodology allows for the rapid assembly of the furan core with diverse substitution patterns in a single operational step. nih.gov The reaction proceeds under mild conditions and demonstrates the ability of gold catalysts to orchestrate complex bond-forming sequences. nih.govacs.org The versatility of this approach enables the synthesis of a library of furan derivatives, highlighting the power of gold-catalyzed multicomponent reactions in modern organic synthesis. nih.govcsic.es
| Phenylglyoxal Derivative | Amine | Alkyne | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylglyoxal | Morpholine | Phenylacetylene | 92 | nih.gov |
| Phenylglyoxal | Piperidine (B6355638) | Phenylacetylene | 90 | nih.gov |
| 4-Methoxyphenylglyoxal | Morpholine | Phenylacetylene | 85 | nih.gov |
| Phenylglyoxal | Morpholine | 1-Hexyne | 78 | nih.gov |
An alternative to functionalizing a pre-formed furan ring is to construct the heterocycle through a cyclization reaction that directly installs the amino group at the C-3 position. These methods often involve domino or tandem reaction sequences, providing a high degree of atom economy and structural complexity from simple starting materials.
A novel and efficient method for generating spiro furan-3(2H)-imine derivatives has been established through the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives. royalsocietypublishing.orgnih.gov This transformation proceeds in a single step via a 1,4-addition of the aniline to the α,β-unsaturated carbonyl moiety. royalsocietypublishing.orgroyalsocietypublishing.org This initial addition is followed by a subsequent intramolecular cyclization, which is mediated by a tertiary alcohol, to produce the desired spiro furan-3(2H)-imine product. royalsocietypublishing.orgresearchgate.net
This synthetic strategy is notable for its efficiency and has been used to produce a range of spiro compounds with yields between 56% and 94%. royalsocietypublishing.org The reaction is rapid, often completing within half an hour for certain substrates. royalsocietypublishing.org
| α,β-Unsaturated Ketone | Aniline Derivative | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexyl-substituted α,β-unsaturated ketone | 4-Aminophenol | 91-94 | royalsocietypublishing.org |
| Generic α,β-unsaturated ketone | Aniline | 56 | royalsocietypublishing.org |
The Thorpe-Ziegler cyclization is a classical method for forming rings via the intramolecular condensation of dinitriles. A modified version of this reaction has been developed as part of an atom-economical, domino approach to synthesize 3-aminofurans and their thiophene (B33073) analogues. iitrpr.ac.inx-mol.comcolab.ws
This protocol begins with a conjugate addition of an alcohol (for furans) or a thiol (for thiophenes) to an alkynenitrile bearing an electron-withdrawing group at the α-position. iitrpr.ac.in The resulting intermediate then undergoes the modified Thorpe-Ziegler cyclization to furnish the final 3-aminofuran or 3-aminothiophene product. iitrpr.ac.inx-mol.com This operationally simple strategy provides rapid access to a library of these valuable heterocyclic compounds in moderate to good yields. iitrpr.ac.in The synthesis of pyrrole (B145914) derivatives can also be achieved using similar Thorpe-Ziegler based strategies. colab.wscore.ac.uk
| Starting Material Type | Nucleophile | Resulting Heterocycle | Key Reaction Step | Reference |
|---|---|---|---|---|
| Alkynenitrile | Alcohols | 3-Aminofuran | Modified Thorpe-Ziegler Cyclization | iitrpr.ac.in |
| Alkynenitrile | Thiols | 3-Aminothiophene | Modified Thorpe-Ziegler Cyclization | iitrpr.ac.in |
| [(Phenylamino)methylidene]propanedinitrile | α-Halo compounds | 4-Amino-1H-pyrrole-3-carbonitriles | Thorpe-Ziegler Cyclization | core.ac.uk |
Nucleophilic Addition and Substitution Reactions in 3-Amino Furan Synthesis
Nucleophilic addition and substitution reactions represent a cornerstone in the synthesis of 3-aminofuran scaffolds. These methods often involve the construction of the furan ring through cyclization following a key nucleophilic attack.
An atom-economical approach for the synthesis of 3-aminofurans involves the conjugate addition of alcohols and thiols to alkynenitriles that possess electron-withdrawing groups at the α-position. This reaction is typically followed by a modified Thorpe-Ziegler cyclization. researchgate.netx-mol.com This method provides a rapid and operationally simple route to a library of 3-aminofuran and 3-aminothiophene derivatives. researchgate.netx-mol.com The electrophilic nature of alkynenitriles makes them versatile building blocks for constructing various carbo- and heterocycles. researchgate.net The 1,4-conjugate addition, or Michael addition, of nucleophiles to activated alkynes is a historically significant organic transformation. researchgate.netbham.ac.uk The efficiency of these reactions can be highly dependent on the specific reaction conditions, including catalysts and solvents. researchgate.netbham.ac.uk
A general strategy for the synthesis of 5-substituted 3-aminofuran-2-carboxylates utilizes the conjugate addition of alcohols to bifunctional alkynenitriles. researchgate.net This approach is considered atom-economical and leads to the formation of the desired products in a one-pot manner. researchgate.net
Table 1: Synthesis of 3-Aminofurans via Conjugate Addition to Alkynenitriles
| Nucleophile | Alkynenitrile Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| Various Alcohols | Alkynenitriles with EWG | Modified Thorpe-Ziegler cyclization | 3-Aminofuran derivatives | Not specified | researchgate.net |
| Various Thiols | Alkynenitriles with EWG | Modified Thorpe-Ziegler cyclization | 3-Aminothiophene derivatives | Not specified | researchgate.net |
The direct introduction of an amino group onto a pre-existing furan or furanone ring is a highly desirable and straightforward approach to synthesizing 3-aminofuran derivatives.
One method involves the reaction of furan with ammonia in the presence of a suitable catalyst to yield this compound. Another common strategy is the reduction of 3-nitrofurans to the corresponding amines.
A significant advancement in this area is the direct C(sp²)–H amination of 2-furanones under metal-free conditions. This intermolecular C–H to C–N conversion provides rapid access to 4-amino-2-furanone derivatives. The proposed mechanism for this transformation involves a double-Michael-addition intermediate. nih.govresearchgate.netacs.orgpku.edu.cnfigshare.com
Furthermore, furan-3(2H)-imine scaffolds can be synthesized from the reaction of α,β-unsaturated ketones with aniline derivatives. This process begins with a 1,4-addition of the aniline, followed by an intramolecular cyclization mediated by a tertiary alcohol, leading to the furan-3(2H)-imine structure. nih.govroyalsocietypublishing.orgnih.gov However, the synthesis of furan-3(2H)-imines from furan-3(2H)-ones and amines can be challenging due to the reduced electrophilicity of the carbonyl group in the furan-3(2H)-one. nih.govroyalsocietypublishing.org
Table 2: Direct Amination of Furan and Furanone Derivatives
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Furan | Ammonia | Catalyst | This compound | Not specified | |
| 3-Nitrofuran | Reducing agent | Not specified | This compound | Not specified | |
| 2-Furanones | Various Amines | Metal-free, Redox pathway | 4-Amino-2-furanone derivatives | Not specified | nih.govacs.org |
| α,β-Unsaturated Ketones | Aniline derivatives | Intramolecular cyclization | Furan-3(2H)-imine scaffold | Up to 94% | royalsocietypublishing.org |
Photochemical Approaches to Furan-Amine Linkages
Photochemical methods offer unique pathways for the formation of C-N bonds and the synthesis of complex molecules under mild conditions. While direct photochemical amination of furan itself is not widely reported, related photochemical reactions can be employed to generate precursors or analogous structures.
For instance, photochemical approaches are utilized in desaturative coupling reactions of saturated heterocyclic ketones with amines to produce aminated heteroaromatics. researchgate.net This process operates under mild photochemical conditions and is compatible with a variety of complex amines. researchgate.net Although not a direct amination of furan, this method highlights the potential of photochemistry in accessing aminated heterocyclic systems.
The photolysis of quaternary ammonium (B1175870) salts of benzhydrylamine and 9-aminofluorene (B152764) has been studied to generate tertiary amines, demonstrating a photochemical route to amine release. researchgate.net Furthermore, the reactivity of tertiary amines in photochemical systems is complex and can lead to the formation of reactive intermediates like α-amino radicals and iminium ions through processes such as single-electron oxidation. acs.org
Photocatalytic reactions of acceptor/acceptor diazoalkanes with terminal alkynes, proceeding through a triplet carbene intermediate, have been shown to produce furan heterocycles under mild conditions. researchgate.net While this does not directly form a furan-amine, it showcases a photochemical furan synthesis that could potentially be adapted.
Regioselective and Stereoselective Synthesis of this compound Scaffolds
The control of regioselectivity and stereoselectivity is paramount in the synthesis of substituted furan-3-amines, as the position and spatial orientation of the amino group and other substituents dictate the molecule's properties and biological activity.
Achieving regioselectivity in the synthesis of furan-3-amines is a significant challenge. The introduction of the amino group at the C-3 position often requires carefully designed strategies.
One approach involves the use of β-enamino-α,β-unsaturated ketones, which can cyclize to form furan-3(2H)-imines. nih.gov Another method utilizes a copper-catalyzed three-component reaction of a sulfonyl azide (B81097), phenylacetylene, and a β-ketoester to produce 4-arylsulfonylimino-4,5-dihydrofurans. nih.gov
A highly regioselective synthesis of naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides has been achieved through an In(OTf)₃-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones or benzoquinones with β-ketoamides. rsc.org This methodology demonstrates excellent control over the substitution pattern on the resulting furan ring. rsc.org
The synthesis of fused furans via a decarboxylative annulation of α,β-alkenyl carboxylic acids with cyclic ketones has been shown to proceed with complete regioselectivity. researchgate.net Similarly, a regioselective cascade reaction of propargylamines with 4-hydroxy-2H-pyran-2-ones and 4-hydroxy-6-methylpyridin-2(1H)-one provides access to furo[3,2-c]pyran-4-ones and furo[3,2-c]pyridin-4(5H)-ones. bohrium.com
Table 3: Regioselective Synthesis of this compound Derivatives and Analogs
| Starting Materials | Catalyst/Reagents | Product | Regioselectivity | Reference |
| 1,4-Naphthoquinones, β-Ketoamides | In(OTf)₃ | Naphtho[1,2-b]furan-3-carboxamides | High | rsc.org |
| α,β-Alkenyl Carboxylic Acids, Cyclic Ketones | Cu(II) | Fused Furans | Complete | researchgate.net |
| Propargylamines, 4-Hydroxy-2H-pyran-2-ones | Not specified | Furo[3,2-c]pyran-4-ones | High | bohrium.com |
Diastereoselective cycloaddition reactions are powerful tools for constructing the furan ring with defined stereochemistry. The Diels-Alder reaction, in particular, has been employed for this purpose.
Furan derivatives can undergo diastereoselective Diels-Alder reactions with various dienophiles. researchgate.net The stereochemical outcome of these reactions can often be controlled by the choice of catalyst, solvent, and temperature. mdpi.com Generally, for furan/alkene cycloadditions, the exo isomer is thermodynamically more stable, while the endo isomer is kinetically favored. mdpi.com
A copper-catalyzed cascade reaction between enaminones and N-tosylhydrazones allows for the stereoselective synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives with a quaternary stereogenic center as single diastereomers. rsc.org
Intramolecular [4+3] cycloadditions of nitrogen-tethered epoxy enolsilanes with furan generate bis-heteroatomic polycyclic adducts containing piperidine moieties. polyu.edu.hk The diastereoselectivity of these cycloadditions can be influenced by the protecting group on the nitrogen atom in the tether. polyu.edu.hk Similarly, diastereoselective intramolecular [4+3] cycloadditions of nitrogen-stabilized oxyallyl cations derived from N-sulfonyl-substituted allenamides have been developed. nih.gov
Table 4: Diastereoselective Cycloadditions for Furan-Amine Structures
| Reaction Type | Substrates | Catalyst/Conditions | Product | Diastereoselectivity | Reference |
| Cascade Cyclization | Enaminones, N-Tosylhydrazones | Copper catalyst | 2-Amino-3-trifluoromethyl-2H-furans | Single diastereomers | rsc.org |
| Intramolecular [4+3] Cycloaddition | Nitrogen-tethered epoxy enolsilanes, Furan | Silyl (B83357) triflate catalysis | Bis-heteroatomic polycyclic adducts | Up to 4:1 dr | polyu.edu.hk |
| Intramolecular [4+3] Cycloaddition | N-Sulfonyl-substituted allenamides, Furan | DMDO | Cycloadducts | Single diastereomers | nih.gov |
Green Chemistry Principles in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of valuable heterocyclic compounds like this compound and its derivatives. These principles advocate for the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes to minimize waste and environmental impact. acs.orgsigmaaldrich.comrroij.com The application of these principles to the synthesis of the this compound scaffold is a significant area of research, aiming to develop more sustainable and economical production methods.
Aqueous and Solvent-Free Reaction Conditions
A cornerstone of green chemistry is the reduction or elimination of hazardous organic solvents. acs.org Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent. rug.nl Alternatively, performing reactions under solvent-free conditions represents an even more environmentally friendly approach, often leading to higher reaction rates and easier product isolation.
Recent research has demonstrated the feasibility of synthesizing this compound derivatives in aqueous media. For instance, the Diels-Alder reaction of various 5-methyl-3-aminofurans with methyl acrylate (B77674) proceeds readily in water. researchgate.netresearchgate.net These reactions exhibit exclusive regiochemistry and the resulting enamine cycloadducts can be easily hydrolyzed to yield 7-oxabicyclo[2.2.1]heptanones, which are valuable synthetic intermediates. researchgate.netresearchgate.net The use of water as a solvent not only aligns with green chemistry principles but can also enhance reaction rates and selectivity due to hydrophobic effects and hydrogen bonding. rug.nl
Solvent-free conditions have also been successfully employed for the synthesis of 3-aminofurans. A notable example is the one-pot, three-component reaction of glyoxal, a lactam, and a phenolic nucleophile catalyzed by calcium. rsc.org This method proceeds without any solvent, offering a high atom economy and a broad substrate scope for the synthesis of diverse 3-aminofuran derivatives. rsc.org The reaction is believed to proceed through an in-situ generated C,N-diacyliminium ion, which then undergoes a formal [3+2] annulation with the phenol. rsc.org
Table 1: Examples of Aqueous and Solvent-Free Synthesis of this compound Derivatives
| Starting Materials | Reaction Conditions | Product Type | Yield (%) | Reference |
| 5-Methyl-3-(N-methylamino)furan and Methyl acrylate | Water, 100°C, 12 h | 7-Oxabicyclo[2.2.1]heptanone | 75 | researchgate.net |
| 5-Methyl-3-(N-benzylamino)furan and Methyl acrylate | Water, 100°C, 12 h | 7-Oxabicyclo[2.2.1]heptanone | 82 | researchgate.net |
| Glyoxal, 2-Pyrrolidinone, and Phenol | Calcium carbide, 80°C, 4h, Solvent-free | 3-Aminofuran derivative | 85 | rsc.org |
| Glyoxal, ε-Caprolactam, and 2-Naphthol | Calcium carbide, 80°C, 4h, Solvent-free | 3-Aminofuran derivative | 88 | rsc.org |
Development of Recyclable Catalytic Systems
The development of catalytic systems that can be easily recovered and reused is another key aspect of green chemistry, as it reduces waste and lowers production costs. acs.org In the context of this compound synthesis, significant progress has been made in designing recyclable catalysts.
One such system involves the use of copper(I) iodide (CuI) in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) for the one-pot, three-component synthesis of 3-aminofurans from 2-ketoaldehydes, secondary amines, and terminal alkynes. rsc.orgresearchgate.net Ionic liquids are considered green solvents due to their low vapor pressure and high thermal stability, and they can facilitate catalyst recycling. informahealthcare.com In this particular system, the 3-aminofuran product can be easily separated by extraction with diethyl ether, and the CuI/[bmim][PF6] system can be reused multiple times with only a slight decrease in catalytic activity. rsc.org A similar system using copper(I) cyanide (CuCN) in [bmim][PF6] has also been reported for the synthesis of related nitrogen-containing heterocycles, highlighting the versatility of this approach. informahealthcare.comtandfonline.com
The reusability of these catalytic systems is a significant advantage over traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture. The ability to perform multiple reaction cycles with the same catalyst not only makes the process more economical but also minimizes the environmental burden associated with catalyst waste.
**Table 2: Recyclability of the CuI/[bmim][PF6] Catalytic System in the Synthesis of a 3-Aminofuran Derivative***
| Cycle | Yield (%) |
| 1 | 92 |
| 2 | 90 |
| 3 | 89 |
| 4 | 88 |
| 5 | 86 |
| 6 | 85 |
| Data adapted from a study on the one-pot, three-component reaction of phenylglyoxal, morpholine, and phenylacetylene. rsc.org |
Chemical Reactivity and Transformational Pathways of Furan 3 Amine
Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring and Amino Group
The chemical behavior of furan-3-amine is dictated by the electronic properties of both the furan ring and the amino substituent. The oxygen heteroatom in the furan ring donates electron density into the ring through resonance, while the amino group is also a strong electron-donating group. This electronic profile governs the regioselectivity and reactivity in various reactions.
Electrophilic Substitution Reactions on the Furan Ring
The furan ring in this compound is highly activated towards electrophilic substitution due to the electron-donating nature of the amino group. This increased nucleophilicity makes the ring susceptible to attack by electrophiles. Theoretical studies and experimental evidence suggest that electrophilic attack occurs preferentially at the C2 and C5 positions, which are ortho and para to the amino group, respectively. uomustansiriyah.edu.iq The stability of the resulting cationic intermediate, often referred to as a sigma complex, determines the regiochemical outcome. uomustansiriyah.edu.iq Attack at the C2 position leads to a more stable intermediate, stabilized by three resonance structures, compared to the intermediate formed from attack at the C4 position, which is stabilized by only two resonance structures. uomustansiriyah.edu.iq
Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. Due to the high reactivity of the furan ring, these reactions often proceed under mild conditions. For instance, bromination can be achieved at low temperatures. wikipedia.org
Nucleophilic Reactivity of the Exocyclic Amine Functionality
The exocyclic amino group of this compound exhibits typical nucleophilic behavior, readily reacting with a variety of electrophiles. vulcanchem.com This reactivity is fundamental to its use as a synthetic intermediate. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.
Key reactions involving the amine's nucleophilicity include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functional moieties.
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.
Reductive Amination: Condensation with aldehydes or ketones to form an imine intermediate, which is subsequently reduced to a secondary or tertiary amine. vulcanchem.com
Formation of Schiff Bases: Reaction with aldehydes and ketones to form imines, which are versatile intermediates in their own right. vulcanchem.com
The nucleophilicity of the amino group can be influenced by the electronic nature of the furan ring. While the ring is electron-rich, the nitrogen's lone pair is also delocalized into the aromatic system to some extent, which can slightly temper its nucleophilicity compared to a simple alkyl amine. libretexts.org
Oxidation and Reduction Chemistry of this compound
The this compound molecule contains moieties susceptible to both oxidation and reduction, allowing for selective transformations to access valuable derivatives such as furan-3-carboxylic acids and furan-3-methanols.
Controlled Oxidation to Furan-3-carboxylic Acid Derivatives
The oxidation of furan derivatives can be complex, often leading to ring-opening products like maleic anhydride (B1165640) under harsh conditions. researchgate.net However, controlled oxidation can selectively target substituents on the furan ring. While direct oxidation of the amino group can be challenging, a common strategy involves the transformation of the amino group into a more stable precursor that can then be converted to a carboxylic acid.
A synthetic route to furan-3-carboxylic acid involves the use of a precursor like 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net This intermediate can be aromatized to 3-trichloroacetylfuran, and subsequent nucleophilic displacement of the trichloromethyl group with hydroxide (B78521) leads to the formation of furan-3-carboxylic acid. researchgate.net Furan-3-carboxylic acid itself is a natural product found in Corynebacterium. chemfaces.com
| Precursor | Reagents | Product | Yield |
| 3-Trichloroacetylfuran | 1. NaOH, refluxing benzene (B151609) 2. Acid workup | Furan-3-carboxylic acid | 70% researchgate.net |
This table illustrates a synthetic route to furan-3-carboxylic acid from a precursor, highlighting the reagents and resulting yield.
Selective Reduction to Furan-3-methanol Derivatives
The reduction of furan derivatives can target either the furan ring or its substituents. Catalytic hydrogenation can lead to the saturation of the furan ring, yielding dihydrofurans and ultimately tetrahydrofurans. wikipedia.org However, for the synthesis of furan-3-methanol, the selective reduction of a carbonyl group at the 3-position is the more common approach. georganics.skgeorganics.sk
Furan-3-methanol is typically prepared by the reduction of furan-3-carboxylic acid or its ester or aldehyde derivatives. georganics.skgeorganics.sk Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). google.com
| Starting Material | Reducing Agent | Product |
| Furan-3-carboxylic acid | LiAlH₄ | Furan-3-methanol |
| Furan-3-carbaldehyde | NaBH₄ | Furan-3-methanol |
| Methyl furan-3-carboxylate | LiAlH₄ | Furan-3-methanol |
This table outlines common starting materials and reducing agents used for the synthesis of furan-3-methanol.
Cycloaddition Reactions and Pericyclic Processes Involving this compound
Furan and its derivatives can participate as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. wikipedia.org The reactivity of the furan ring in these reactions is influenced by the nature of its substituents. Electron-donating groups, such as the amino group in this compound, enhance the reactivity of the furan as a diene. rsc.org This is due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy of the diene, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. rsc.org
Computational studies have shown that the presence of an amino group at the 3-position of the furan ring significantly enhances the rate of Diels-Alder reactions compared to unsubstituted furan. rsc.org The reaction of N,N-dimethylthis compound with maleic anhydride, for example, proceeds with a lower activation barrier than the corresponding reaction with furan itself. rsc.org This increased reactivity is attributed to both stronger orbital interactions and a lower strain energy in the transition state. rsc.org
The regioselectivity of the cycloaddition is also influenced by the position of the amino group. The resulting 7-oxabicyclo[2.2.1]heptene adducts are valuable intermediates in the synthesis of complex molecules. researchgate.net For instance, intramolecular Diels-Alder reactions of aminofurans have been utilized to construct indole (B1671886) scaffolds. pitt.edu
| Diene | Dienophile | Key Finding |
| N,N-dimethylthis compound | Maleic anhydride | Enhanced reactivity and higher asynchronicity in the transition state compared to furan. rsc.org |
| 5-methyl-3-aminofuran derivative | Allene | Successful cycloaddition to form an indole derivative at a relatively low temperature (50 °C). pitt.edu |
This table summarizes key findings from studies on the cycloaddition reactions of this compound derivatives.
Diels-Alder Reactions with Amine-Substituted Furans
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been explored with this compound derivatives. The reactivity and selectivity of these reactions are significantly influenced by the electronic nature of the substituents on the furan ring. researchgate.net
Computational studies have shown that the presence of a strong electron-donating group, such as an amino group, on the furan ring increases the reactivity of the system in Diels-Alder reactions. researchgate.net For instance, N,N-dimethylthis compound exhibits enhanced reactivity compared to unsubstituted furan. rsc.org This increased reactivity is attributed to a combination of a less destabilizing Pauli repulsion and lower strain due to higher asynchronicity in the transition state. rsc.org
The regioselectivity of Diels-Alder reactions involving amine-substituted furans is also noteworthy. In reactions with various dienophiles, 5-methyl-3-aminofurans have been shown to undergo facile Diels-Alder reactions with exclusive regiochemistry. researchgate.net Similarly, the cycloaddition of methyl 5-aminofuroate with various dienophiles proceeds with high regioselectivity, where the electron-withdrawing group of the dienophile is located ortho to the amino group in the resulting aniline (B41778) derivative. acs.orgcapes.gov.br This selectivity is rationalized by the frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the furan-amine and the lowest unoccupied molecular orbital (LUMO) of the dienophile is most favorable. capes.gov.br
The reaction conditions, including the solvent, can also play a crucial role. For example, Diels-Alder reactions of 5-methyl-3-aminofurans with methyl acrylate (B77674) have been successfully carried out in aqueous media, leading to high yields of the corresponding 7-oxabicyclo[2.2.1]heptanones after hydrolysis of the initial enamine cycloadducts. researchgate.netresearchgate.net
| Diene | Dienophile | Product Type | Key Findings |
| 5-Methyl-3-aminofurans | Methyl acrylate | 7-Oxabicyclo[2.2.1]heptanones | Facile reaction in aqueous media with exclusive regiochemistry and high yields. researchgate.netresearchgate.net |
| Methyl 5-aminofuroate | Various dienophiles | Polysubstituted anilines | High regioselectivity with the electron-withdrawing group ortho to the amino group. acs.orgcapes.gov.br |
| N,N-Dimethylthis compound | Maleic anhydride | Cycloadduct | Enhanced reactivity compared to furan due to electronic effects. rsc.org |
Bioinspired Furan-Thiol-Amine Multicomponent Reactions for Heterocycle Synthesis
Inspired by biological processes, a one-pot multicomponent reaction (MCR) involving furans, thiols, and amines has been developed for the synthesis of stable pyrrole (B145914) heterocycles. researchgate.netnih.gov This reaction, termed the Furan-Thiol-Amine (FuTine) reaction, mimics enzymatic pathways to construct complex molecules in a single step under physiological conditions. researchgate.netnih.gov
The proposed mechanism involves the initial oxidation of the furan to generate cis-2-butene-1,4-dial (BDA). researchgate.netnih.gov This reactive intermediate then undergoes a 1,4-addition with a thiol, followed by trapping with an amine. researchgate.netnih.gov Subsequent rearrangement and aromatization lead to the formation of an N-pyrrole heterocycle. researchgate.netnih.gov
This MCR is highly versatile and tolerates a wide range of functional groups on all three components, including acids, alcohols, alkynes, amides, and esters. researchgate.netnih.govresearchgate.net The reaction has been successfully applied to the synthesis of various small N-pyrrole molecules with good yields. researchgate.netnih.gov Furthermore, the resulting pyrrole provides a reactive handle for further functionalization, allowing for the introduction of diverse payloads. researchgate.netnih.gov
The FuTine reaction has demonstrated significant potential in bioconjugation and protein modification. It has been used for the selective and irreversible labeling of peptides and proteins, the synthesis of macrocyclic and stapled peptides, and the dual modification of proteins with different fluorophores. researchgate.netnih.govresearchgate.net
| Furan Component | Thiol Component | Amine Component | Product | Key Features |
| Furan | Thioglycolic acid | Aniline | N-Aryl-3-thiopyrrole | One-pot synthesis, good yields, broad substrate scope. researchgate.netresearchgate.net |
| 2-Furylalanine-containing peptides | Cysteine | Lysine | N-Pyrrole modified peptides | Chemoselective modification of peptides and proteins. researchgate.netresearchgate.net |
Derivatization Strategies for Advanced Functionalization of this compound
Derivatization is a common strategy to enhance the analytical detection and characterization of molecules. For this compound and its derivatives, this can involve converting the compound into a form that is more amenable to techniques like gas chromatography-mass spectrometry (GC-MS) or that exhibits enhanced spectroscopic properties. chromatographyonline.com
For instance, acylation of the amino group can improve the volatility and thermal stability of the compound for GC analysis. chromatographyonline.comnih.gov The introduction of a chromophore or fluorophore through derivatization can significantly enhance detection by UV-Vis or fluorescence spectroscopy. chromatographyonline.com Dansylation, the reaction with dansyl chloride, is a classic example used for amines to produce highly fluorescent derivatives. chromatographyonline.com
While specific studies on the analytical derivatization of this compound are not extensively detailed in the provided results, general principles of amine derivatization are applicable. The reaction of this compound with reagents like O-benzylhydroxylamine has been used to derivatize related furan-derived DNA adducts for sensitive detection by mass spectrometry. nih.gov
The amino group of this compound is a key site for functionalization through acylation, alkylation, and silylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule and for building more complex structures.
Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides yields the corresponding amides. google.com This reaction is often carried out in the presence of a base to neutralize the acid byproduct. vulcanchem.com For example, piperidin-4-amine can be acylated with furan-3-carbonyl chloride in the presence of triethylamine. vulcanchem.com Acylation can also serve as a protective strategy for the amino group during subsequent reactions.
Alkylation: Alkylation of the amino group can lead to the formation of secondary and tertiary amines. This can be achieved using alkyl halides or through reductive amination. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding alkylated amine. vulcanchem.com
Silylation: Silylation of amines, including this compound, can be accomplished using silylating agents like trialkylsilyl halides or hydrides. These reactions can be catalyzed by transition metals or Lewis acids. acs.orgresearchgate.net Silylation is often used to protect the amine group or to introduce a silyl (B83357) group as a reactive handle for further transformations, such as cross-coupling reactions. researchgate.netresearchgate.net
| Reaction Type | Reagent(s) | Product |
| Acylation | Acyl chloride, anhydride | Amide google.com |
| Alkylation | Alkyl halide, aldehyde/ketone + reducing agent | Secondary/tertiary amine vulcanchem.com |
| Silylation | Silyl halide, silyl hydride | Silylated amine acs.orgresearchgate.net |
This compound, as a primary amine, readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comlumenlearning.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.comlumenlearning.comlibretexts.org
The formation of imines is a reversible process, and the pH of the reaction medium needs to be carefully controlled for optimal results. lumenlearning.comlibretexts.org A pH around 5 is generally most effective. lumenlearning.com
The synthesis of furan-3(2H)-imine scaffolds has been achieved through the reaction of α,β-unsaturated ketones with aniline derivatives. royalsocietypublishing.orgroyalsocietypublishing.org The reaction proceeds via a 1,4-addition of the aniline followed by intramolecular cyclization. royalsocietypublishing.orgroyalsocietypublishing.org High yields of the furan-3(2H)-imine products have been reported with short reaction times.
These imine derivatives are valuable intermediates in organic synthesis. For instance, they can be used in the preparation of various heterocyclic compounds. ajrconline.org
Advanced Spectroscopic and Computational Analysis of Furan 3 Amine
Spectroscopic Characterization Methodologies in Furan-3-amine Research
Spectroscopic methods are indispensable tools for the structural characterization of this compound, providing detailed information about its atomic connectivity and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
For ¹H NMR, the protons on the furan (B31954) ring are expected to appear in the aromatic region of the spectrum. The amine protons would likely be observed as a broad singlet, with a chemical shift that can be influenced by solvent and temperature. vulcanchem.com In the case of ¹³C NMR, the carbon atoms of the furan ring are predicted to have characteristic chemical shifts in the range of approximately 112-153 ppm. vulcanchem.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | Aromatic region | C2: ~112-153 |
| H4 | Aromatic region | C3: ~112-153 (with amine) |
| H5 | Aromatic region | C4: ~112-153 |
| -NH₂ | Broad singlet (variable) | C5: ~112-153 |
Note: The data in this table is predictive and based on the analysis of similar furan derivatives.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of this compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₄H₅NO), the exact mass can be calculated and compared with the experimental value obtained from HRMS analysis, typically using techniques like Electrospray Ionization (ESI). royalsocietypublishing.orgnih.gov This comparison provides unambiguous confirmation of the elemental composition of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands corresponding to the N-H stretches of the primary amine, the C-H stretches of the aromatic furan ring, and the C-O-C stretch of the furan ether linkage.
Table 2: Predicted Key IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Assignment |
| N-H stretching | 3300–3500 | Primary amine |
| C-H stretching | Aromatic region | Furan ring |
| C-O-C stretching | 1250–1300 | Furan ring |
Note: The data in this table is predictive and based on general spectroscopic data for furan and amine compounds.
Quantum Chemical Studies and Molecular Modeling of this compound
Quantum chemical calculations provide valuable insights into the electronic structure and reactivity of this compound, complementing experimental findings.
Density Functional Theory (DFT) in Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational method widely used to investigate the electronic properties of molecules like this compound. DFT calculations can predict various molecular properties, including the distribution of electron density and the energies of molecular orbitals. vulcanchem.com
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
For a related compound, 3-amino-4-(furan-2-yl)pyridine, DFT calculations at the B3LYP/6-311++G(d,p) level revealed a HOMO-LUMO gap of 4.8 eV. vulcanchem.com While these values are not for this compound itself, they provide an estimation of the electronic characteristics that can be expected.
Table 3: Predicted DFT Parameters for a Furan-Amine Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.12 |
| LUMO Energy | -1.32 |
| HOMO-LUMO Gap | 4.80 |
Note: The data in this table is for 3-amino-4-(furan-2-yl)pyridine and serves as an illustrative example. vulcanchem.com Analysis of the HOMO and LUMO electron density distributions can identify the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) is a valuable computational tool used to predict the reactive behavior of molecules by mapping the charge distribution. researchgate.netuni-muenchen.de It illustrates the electrostatic potential on the surface of a molecule, identifying regions that are rich or deficient in electrons. uni-muenchen.de For this compound, the MESP map is crucial for understanding its sites for electrophilic and nucleophilic attack.
The map is generated by calculating the force exerted on a positive test charge at various points on the molecule's electron density surface. uni-muenchen.de Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and represent sites for nucleophilic attack. researchgate.net
In this compound, the MESP analysis would highlight a significant negative potential around the nitrogen atom of the amine group and the oxygen atom within the furan ring, identifying them as primary sites for interactions with electrophiles, such as protonation or hydrogen bonding. uni-muenchen.de The hydrogen atoms of the amine group would exhibit a positive electrostatic potential, making them key sites for interaction with nucleophiles. This detailed charge mapping is instrumental in predicting the molecule's interaction with biological targets like proteins, where electrostatic complementarity is often a key determinant of binding.
Table 1: Predicted MESP Characteristics of this compound
| Molecular Region | Predicted Electrostatic Potential | Inferred Reactivity |
|---|---|---|
| Nitrogen Atom (Amine Group) | Strongly Negative (Red) | Nucleophilic / Hydrogen Bond Acceptor |
| Oxygen Atom (Furan Ring) | Negative (Yellow/Orange) | Nucleophilic / Hydrogen Bond Acceptor |
| Amine Hydrogens (-NH2) | Strongly Positive (Blue) | Electrophilic / Hydrogen Bond Donor |
| Furan Ring (π-system) | Moderately Negative | Site for π-π stacking interactions |
Analysis of Non-Covalent Interactions (NCI)
Non-covalent interactions (NCIs) are critical in determining the structure, stability, and function of molecular systems, including crystal packing and ligand-receptor binding. nih.govmdpi.com For this compound, understanding its NCI profile is essential for predicting its behavior in condensed phases and biological environments. Computational methods such as Reduced Density Gradient (RDG) analysis are employed to visualize and characterize these weak interactions. nih.gov
RDG analysis identifies NCIs in real space based on the electron density and its derivatives. nih.gov The resulting visualizations typically show large, low-density surfaces between interacting fragments. These surfaces are color-coded to differentiate between types of interactions:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weak, delocalized van der Waals interactions.
Red surfaces signify repulsive steric clashes. rsc.org
In the case of this compound, NCI analysis would reveal the dominant role of hydrogen bonding, with the amine group acting as a potent hydrogen bond donor and the nitrogen and furan oxygen atoms serving as acceptors. vulcanchem.com Furthermore, van der Waals forces, particularly π-π stacking involving the furan ring, would be identified as significant contributors to intermolecular association. These analyses provide a detailed picture of the forces governing how this compound molecules interact with each other and with other molecules, which is fundamental to materials science and drug design. nih.gov
Ab Initio and Semi-Empirical Methods in Conformational and Tautomeric Analysis
The structural flexibility of this compound is defined by its conformational and tautomeric possibilities. Tautomers are isomers that readily interconvert, typically through the migration of a proton. This compound can exist in at least two tautomeric forms: the amine form (this compound) and the imine form (furan-3(2H)-imine). nih.govacs.org
Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for investigating the relative stabilities of these tautomers. psu.edusouthampton.ac.uk Methods like MP2 and DFT functionals such as B3LYP, when combined with appropriate basis sets (e.g., 6-31G** or 6-311++G(d,p)), can provide accurate predictions of geometries and relative energies. psu.edusouthampton.ac.uk
Studies on related amino-substituted heterocycles have shown that while the amino tautomer is often more stable in the gas phase, the relative stability can be significantly influenced by the solvent environment. psu.edursc.org Computational models predict that the amine form of this compound is the more stable tautomer. The energy difference between tautomers is a critical parameter, as a low energy barrier suggests that both forms could coexist in equilibrium. acs.org
Table 2: Theoretical Relative Energies of this compound Tautomers
| Tautomer | Computational Method | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|---|
| This compound (Amino form) | B3LYP/6-311+G(d,p) | 0.00 (Reference) | Most Stable |
| Furan-3(2H)-imine (Imino form) | B3LYP/6-311+G(d,p) | +8.5 | Less Stable |
Note: Data are illustrative, based on typical computational results for similar heterocyclic amines.
Molecular Dynamics (MD) Simulations in Intermolecular Interactions and Biological Target Binding
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of this compound, such as its interactions with solvent molecules or its binding to a biological target. researchgate.netulisboa.pt These simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal conformational changes and intermolecular events over time. acs.org
To study the binding of this compound to a protein, a simulation box is constructed containing the protein, the ligand (this compound), and explicit solvent molecules (typically water). nih.gov The interactions between atoms are described by a force field (e.g., AMBER, CHARMM, OPLS-AA). ulisboa.ptacs.org The simulation can predict the preferred binding pose of the molecule within the protein's active site, identify key interacting amino acid residues, and estimate the binding free energy. nih.gov
For this compound, MD simulations could be used to explore its potential as an inhibitor of a specific enzyme. The simulations would reveal the stability of the ligand-protein complex, highlighting the crucial hydrogen bonds and hydrophobic interactions that anchor the molecule in the binding pocket. nih.govnih.gov This information is invaluable for structure-based drug design and for optimizing the affinity and selectivity of this compound derivatives.
Computational Approaches in Reaction Mechanism Elucidation for this compound Syntheses
Transition State Analysis and Energy Profiles
Understanding the mechanism of a chemical reaction is key to optimizing its conditions and yield. Computational chemistry, particularly DFT, allows for the detailed elucidation of reaction pathways for the synthesis of molecules like this compound. auburn.edu This involves mapping the potential energy surface of the reaction, which connects reactants to products via transition states. researchgate.net
A transition state (TS) is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed. clockss.org By locating the TS structure and calculating its energy, chemists can determine the activation energy (Ea) of the reaction step. A lower activation energy corresponds to a faster reaction rate.
For the synthesis of this compound derivatives, such as through a Paal-Knorr type reaction or an aza-Piancatelli rearrangement, DFT calculations can model each step: nucleophilic attack, cyclization, and dehydration. auburn.edursc.orgunirioja.es The computed energy profile reveals which step is the rate-determining step (the one with the highest energy barrier) and provides insight into the geometry of the unstable intermediates. unirioja.es
Table 3: Illustrative Activation Energies for a Hypothetical this compound Synthesis Step
| Reaction Step | Description | Calculated Activation Energy (Ea) in kcal/mol |
|---|---|---|
| Step 1: Nucleophilic Attack | Amine attacks a diketone precursor. | 15.2 |
| Step 2: Cyclization | Intramolecular ring formation. | 22.5 (Rate-determining) |
| Step 3: Dehydration | Elimination of a water molecule. | 12.8 |
Note: Data are representative values for multi-step heterocyclic synthesis based on computational literature. auburn.eduunirioja.es
Reaction Pathway Prediction and Optimization
Computational modeling not only explains known reactions but can also predict and optimize new synthetic routes. researchgate.net For this compound, several synthetic strategies exist, including the reduction of 3-nitrofuran or the direct amination of a furan precursor. Computational chemistry can be used to evaluate the feasibility and efficiency of these different pathways before they are attempted in the lab.
Furthermore, these models can be used to optimize reaction conditions. The effect of different catalysts, solvents, or substituent groups on the activation energies and reaction outcomes can be simulated. auburn.edu For instance, a computational study might show that a specific Lewis acid catalyst lowers the energy of a key transition state, thereby predicting an increase in the reaction rate. clockss.org This predictive power accelerates the development of efficient, high-yield syntheses for valuable chemical building blocks like this compound.
Structure Activity Relationship Sar and Ligand Design Principles for Furan 3 Amine Derivatives
Elucidation of Key Structural Features for Biological and Chemical Activity
The biological and chemical activity of furan-3-amine derivatives is dictated by specific structural features. The furan (B31954) nucleus acts as a crucial scaffold, and its interaction with biological targets is finely tuned by the nature and position of various substituents. orientjchem.org
The efficacy of compounds based on the this compound scaffold is highly sensitive to the substituents on both the furan ring and the amino group. researchgate.net Modifications at the 2-, 3-, and 5-positions of the furan ring have been shown to significantly alter the biological activity of these compounds. orientjchem.org
Electron-withdrawing groups, such as a nitro group, attached to the furan ring can enhance the bioactivity of certain derivatives. orientjchem.org For instance, in studies of nitrofuran analogues, the presence of a nitro-substituted furan ring was found to be essential for their antitubercular activity. aimspress.com Similarly, SAR studies on the furan-containing compound YC-1, an inhibitor of HIF-1 transcriptional activity, revealed that substitutions on the furan ring are critical. In this case, replacing the furan ring with other heterocycles like isoxazole (B147169) or pyrazole (B372694) resulted in a loss of inhibitory activity, highlighting the furan moiety's importance. Furthermore, ester derivatives at the R² position of the furan ring demonstrated better inhibitory ability than other groups. nih.gov
Modification of the amino group, often by converting it into an amide (carboxamide), is a common strategy to explore and optimize activity. Studies on furan-3-carboxamides have shown that these derivatives possess significant in vitro antimicrobial activity against various fungi and bacteria. nih.gov The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and spectrum of this activity.
| Structural Modification | Effect on Biological Activity | Example Compound Class |
| Electron-Withdrawing Group (e.g., Nitro) on Furan Ring | Enhances antibacterial and anticancer activity. orientjchem.org | Nitrofurantoin Analogues aimspress.com |
| Substitution at Furan 5-Position | Critical for activity; ester groups can improve potency. nih.gov | YC-1 Derivatives nih.gov |
| Conversion of Amino Group to Carboxamide | Confers significant antimicrobial properties. nih.gov | Furan-3-carboxamides |
| Fluorine Substitution on Appended Rings | Can be particularly effective for cytoprotective activity. researchgate.net | Fluorinated Furan Derivatives |
This table summarizes the influence of key substituents on the biological activity of this compound derivatives based on published research findings.
The balance between the rigidity of the this compound scaffold and the conformational flexibility of its substituents is a critical factor in drug design. A rigid scaffold can pre-organize the key interacting groups into a conformation that is optimal for binding to a biological target, such as an enzyme's active site or a receptor. This can lead to higher affinity and selectivity.
Conversely, some degree of conformational flexibility is often necessary to allow for an "induced fit" interaction, where the molecule can adapt its shape to better complement the binding site. Research in enzyme design has shown that the delicate balance between protein flexibility and stability is crucial for catalytic activity and evolution. nih.gov This principle applies to small molecule ligands as well. For this compound derivatives, the planarity of the furan ring provides a rigid core, while the bonds to the amino group and other substituents allow for rotational freedom. Optimizing this balance is key to developing potent and selective bioactive molecules. The rigidity of the scaffold ensures a stable anchor, while the flexibility of side chains allows for the exploration of the binding pocket to achieve optimal interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies of Furan-3-carboxamides and Related Compounds
QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.edu These studies are instrumental in understanding the physicochemical properties that govern the efficacy of furan-3-carboxamides and related compounds, enabling the prediction of activity for newly designed molecules. nih.gov
Researchers have successfully developed QSAR models to predict the antimicrobial activity of furan-3-carboxamides. nih.gov These models are typically generated using statistical methods such as multiple linear regression (MLR) or partial least-squares (PLS) analysis. aimspress.com The process involves calculating a set of molecular descriptors for each compound in a series and then correlating these descriptors with their experimentally measured biological activity.
QSAR studies identify the key physicochemical parameters that are correlated with the biological activity of this compound derivatives. These parameters, or descriptors, can be broadly categorized as electronic, steric, hydrophobic, and topological.
A QSAR investigation into furan-3-carboxamides sought to establish a correlation between various physicochemical parameters and their observed antimicrobial activity. nih.gov Similarly, a comprehensive QSAR study on nitrofuran analogues identified 16 important descriptors from six different classes that influence antitubercular activity. aimspress.com These included constitutional descriptors (related to the molecular composition), topological descriptors (related to atomic connectivity), and functional group counts. The models indicated that the presence of a nitro-substituted furan ring was a critical feature for activity. aimspress.com
| Descriptor Class | Description | Relevance to this compound Derivatives' Activity |
| Constitutional | Describes the molecular composition (e.g., molecular weight, atom counts). | Influences overall size and bioavailability. |
| Topological | Describes atomic connectivity and molecular shape. | Correlates with how the molecule fits into a binding site. |
| Electronic | Describes the electron distribution (e.g., dipole moment, partial charges). | Governs electrostatic and hydrogen bonding interactions with the target. |
| Functional Group Counts | Quantifies the presence of specific chemical groups (e.g., nitro groups). | Can directly indicate features essential for the mechanism of action. aimspress.com |
| Atom-Centered Fragments | Describes the presence of specific substructures. | Helps identify key pharmacophoric elements. |
This interactive data table outlines the classes of physicochemical parameters used in QSAR studies and their importance in predicting the biological activity of this compound derivatives.
Rational Design and Synthesis of Bioactive this compound Analogues
Rational drug design is a strategy that utilizes the knowledge gained from SAR and QSAR studies to create new molecules with improved biological activity. nih.gov This approach moves beyond random screening to a more targeted and efficient process of drug discovery.
The insights from SAR analyses—identifying which substituents enhance or diminish activity—and the predictive power of QSAR models allow chemists to design novel this compound analogues with a higher probability of success. nih.gov For example, if QSAR models indicate that increased hydrophobicity and the presence of a hydrogen bond donor in a specific region of the molecule are beneficial, new analogues incorporating these features can be prioritized for synthesis.
An example of this approach is the design and synthesis of furan-pyrazole derivatives as analogues of the antibacterial drug Nitrofurantoin. researchgate.net By combining the furan scaffold with other heterocyclic moieties known for their biological activity, researchers rationally designed a new series of compounds. The synthesis of these designed molecules is a critical step, often requiring multi-step procedures to achieve the desired substitution patterns on the furan ring. researchgate.netscholaris.ca These newly synthesized compounds are then biologically evaluated, and the results are used to refine the SAR and QSAR models, creating an iterative cycle of design, synthesis, and testing that drives the optimization of lead compounds. nih.gov
Scaffold Hopping and Isosteric Replacements in Medicinal Chemistry
Scaffold hopping is a key strategy in drug design aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule. This approach is particularly useful for improving physicochemical properties, navigating existing patent landscapes, or discovering new interactions with a biological target. uniroma1.it A common technique within scaffold hopping is isosteric replacement, where an atom or group of atoms is exchanged for another with similar physicochemical properties. researchgate.netcambridgemedchemconsulting.com
For furan-based compounds, the furan ring itself is often a target for isosteric replacement. Common bioisosteres for the furan ring include other five-membered aromatic heterocycles like thiophene (B33073), pyridine, imidazole, and oxazole. researchgate.netmanchester.ac.uk These replacements maintain a similar core shape and size but alter electronic properties, metabolic stability, and hydrogen bonding capacity.
A clear example of this principle was demonstrated in the development of inhibitors for the enzyme NRH: quinone oxidoreductase 2 (NQO2). manchester.ac.uk A lead compound, a non-symmetrical furan-amidine, was a potent inhibitor. Researchers performed isosteric replacements of the furan ring to modulate the compound's properties, such as aqueous solubility. manchester.ac.uk The results, summarized in the table below, show that replacing the furan with imidazole, N-methylimidazole, oxazole, or thiophene led to a decrease in inhibitory potency, indicating that the furan ring was optimal for activity in this specific scaffold. manchester.ac.uk
| Compound | Isosteric Core | NQO2 Inhibition (IC50) |
| Furan-amidine 1 | Furan | Potent (baseline) |
| Imidazole analogue 4 | Imidazole | Increased IC50 |
| N-methylimidazole analogue 9 | N-methylimidazole | Increased IC50 |
| Oxazole analogue 13 | Oxazole | Increased IC50 |
| Thiophene analogue 19 | Thiophene | Increased IC50 |
Data sourced from a study on NQO2 inhibitors. manchester.ac.uk
Another example can be found in the structure-activity relationship studies of YC-1, an activator of soluble guanylate cyclase. nih.gov When the furan ring in a YC-1 derivative was replaced with other heterocycles, the biological activity was significantly altered. For instance, replacing the furan with an isoxazole or a 1H-pyrazole ring resulted in compounds with better inhibitory effects on platelet aggregation, demonstrating a successful scaffold hop. nih.gov
| Compound ID | Heterocyclic Core | Platelet Aggregation Inhibition (IC50) |
| 28b | Furan | 1.7 µM |
| 29a | Isoxazole | 0.9 µM |
| 29b | Isoxazole | 1.2 µM |
| 29c | Isoxazole | 1.5 µM |
| 29e | 1H-Pyrazole | 0.6 µM |
Data sourced from SAR studies on YC-1 derivatives. nih.gov
These examples underscore that while scaffold hopping from a furan core can lead to improved properties, the success of the replacement is highly dependent on the specific biological target and the intricate network of interactions within the binding site. manchester.ac.uknih.gov The furan oxygen's unique electronic and hydrogen-bonding characteristics are often critical for potent activity, and any replacement must be carefully considered. orientjchem.org
De Novo Design Approaches for Novel this compound Derivatives
De novo drug design involves the computational creation of novel molecular structures tailored to fit the binding site of a specific biological target. researchgate.net Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build molecules from scratch, piece by piece. This approach can be particularly powerful for generating highly novel scaffolds that are not present in existing chemical databases.
For the this compound scaffold, de novo design could be implemented in several ways:
Fragment-Based Growth: A computational algorithm could begin with the this compound fragment placed in a known or predicted binding pocket of a target protein. The software would then explore ways to "grow" the molecule by adding new fragments from a pre-defined library of chemical building blocks. At each step, the newly generated structure is scored based on its predicted binding affinity, geometric fit, and drug-like properties. This iterative process can lead to the design of novel, potent, and synthetically accessible ligands.
Structure-Based Linking: If two or more fragments are known to bind at different locations within the target's active site, one of which could be a this compound derivative, de novo design programs can identify suitable chemical linkers to connect them. The algorithm proposes various linking moieties that satisfy the geometric and chemical constraints of the binding site, creating a single, more potent molecule.
Scaffold Replacement/Decoration: A known inhibitor's core could be computationally replaced with a this compound scaffold, and the algorithm would then optimize the side chains ("decorations") to maximize favorable interactions with the target. This blends principles of scaffold hopping with de novo optimization.
Biological Activity and Pharmacological Potential of Furan 3 Amine Derivatives
Antimicrobial Efficacy and Mechanistic Investigations
The furan-3-amine scaffold has proven to be a versatile template for the synthesis of novel antimicrobial agents. Derivatives incorporating this moiety have exhibited notable efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and viruses.
Antibacterial Activity of Furan-3-carboxamides and Other Derivatives
Furan-3-carboxamides, a key subclass of this compound derivatives, have shown considerable promise as antibacterial agents. ontosight.aiderpharmachemica.comnih.gov Studies have demonstrated their activity against both Gram-positive and Gram-negative bacteria. ijabbr.comresearchgate.net For instance, certain furan-3-carboxamide (B1318973) derivatives have displayed significant in vitro antimicrobial activity against a panel of microorganisms. nih.gov
The antibacterial potency of these compounds is often influenced by the nature of substituents on the furan (B31954) ring and the carboxamide nitrogen. For example, a series of furan-3-carboxamides were synthesized and tested, with some exhibiting noteworthy activity. nih.gov Similarly, other furan derivatives, such as those derived from 3-aryl-3-(furan-2-yl)propanoic acid, have shown inhibitory effects against Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL. ijabbr.com Thiazole (B1198619) Schiff base derivatives containing a furan ring have also demonstrated excellent activity against Bacillus subtilis. plos.org
Interactive Table: Antibacterial Activity of this compound Derivatives
| Compound Type | Target Organism | Activity | Reference |
|---|---|---|---|
| Furan-3-carboxamides | Bacteria | Significant in vitro activity | nih.gov |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | MIC of 64 µg/mL | ijabbr.com |
| Furan-containing thiazole Schiff bases | Bacillus subtilis | Excellent activity | plos.org |
Antifungal and Antiviral Properties of Furan-Based Scaffolds
The therapeutic potential of this compound derivatives extends to fungal and viral infections. ijabbr.comresearchgate.net A new series of 2-((1-(furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their Schiff bases have been synthesized and shown to possess significant antifungal activity. tandfonline.com Notably, compound 2i (4-{3-Amino-2-[(1-(furan-2-yl)ethylidene)hydrazono]-2,3-dihydrothiazol-4-yl}phenol) was the most potent among the initial derivatives, and its Schiff base, 3o , demonstrated antifungal activity against Candida krusei and Candida parapsilosis comparable to the standard drug ketoconazole. tandfonline.com Other furan derivatives have also shown activity against Candida albicans. researchgate.netmdpi.com
In the realm of antiviral research, furan-carboxamide derivatives have been identified as potent inhibitors of the H5N1 influenza A virus. rsc.org Through systematic structure-activity relationship (SAR) studies, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (1a) was identified as a highly active compound against the H5N1 virus, with an EC₅₀ value of 1.25 μM. rsc.org Furthermore, certain furan derivatives with a bis-THF ligand have demonstrated potent antiviral activity against HIV-1, with some showing more than a 10-fold improvement compared to darunavir. osti.gov
Molecular Interactions with Microbial Targets
The antimicrobial action of this compound derivatives is attributed to their interaction with specific molecular targets within microbial cells. nih.gov Molecular docking studies have been instrumental in elucidating these interactions. For instance, novel furan-azetidinone hybrids have been investigated as potential inhibitors of essential enzymes in E. coli, such as dihydrofolate reductase, DNA gyrase, and enoyl reductase. ijper.org The results suggested that compounds 4E and 4D are potential inhibitors of enoyl reductase. ijper.org
Another key target for antimicrobial agents is glucosamine-6-phosphate synthase (GlcN-6-P synthase), an enzyme crucial for the construction of microbial cell membranes. nih.gov Molecular docking studies of furan-derived chalcones and their pyrazoline derivatives have shown that these compounds can bind to the active site of GlcN-6-P synthase, suggesting a mechanism for their antimicrobial activity. nih.govresearchgate.net The interaction often involves pi-pi stacking between the ligand and the enzyme's active site residues. ijper.org
Anticancer and Antitumor Investigations of this compound Derivatives
This compound derivatives have garnered significant attention for their potential as anticancer agents. Numerous studies have highlighted their cytotoxic effects against various cancer cell lines and have begun to unravel the molecular mechanisms underlying their antineoplastic activity. ijabbr.com
In Vitro and In Vivo Cytotoxicity Studies against Tumor Cell Lines
A wide array of this compound derivatives have demonstrated significant cytotoxicity against human tumor cell lines in vitro. For example, 2-amino-3-aroylbenzo[b]furan derivatives have shown remarkable antiproliferative activity. nih.govresearchgate.net The 6-ethoxy-2-amino-3-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivative 4f exhibited an exceptionally low IC₅₀ value of 5 pM against the Daoy medulloblastoma cell line. nih.govresearchgate.net Similarly, 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h ) inhibited the growth of several cancer cell lines with IC₅₀ values in the nanomolar range (16–24 nM). nih.gov
Other furan derivatives, such as ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate, have also shown significant antitumor activity against HEPG2 and MCF7 cell lines, with IC₅₀ values of 0.002 µM for both. nih.gov Furan- and furopyrimidine-based derivatives have also been evaluated, with compound 7b showing cytotoxicity against A549 and HT-29 cancer cell lines comparable to the standard drug sorafenib. acs.org
In vivo studies have further substantiated the antitumor potential of these compounds. The derivative 4f demonstrated higher potency at a dose of 15 mg/kg compared to the reference compound combretastatin (B1194345) A-4 phosphate (B84403) at 30 mg/kg in a murine mammary tumor model. nih.gov Another compound, 3g (2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-6-methoxybenzo-[b]furan), showed in vivo antitumor activity comparable to combretastatin A-4 phosphate. nih.gov
Interactive Table: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| 4f | Daoy medulloblastoma | 5 pM | nih.govresearchgate.net |
| 3h | L1210, FM3A, Molt/4, CEM, HeLa | 16-24 nM | nih.govmdpi.com |
| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | HEPG2, MCF7 | 0.002 µM | nih.gov |
| 7b | A549, HT-29 | 6.66 µM, 8.51 µM | acs.org |
| 3g | Various cancer cell lines | 0.3-27 nM | nih.gov |
| Pyridine carbohydrazide (B1668358) 4 | MCF-7 | 4.06 µM | nih.gov |
Molecular Mechanisms of Antineoplastic Action
The anticancer activity of this compound derivatives is often mediated by their ability to interfere with critical cellular processes, such as microtubule dynamics and apoptosis induction. nih.gov Many of these compounds act as inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on tubulin. nih.govnih.govnih.gov This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.govacs.orgnih.govspandidos-publications.com
Apoptosis, or programmed cell death, is a key mechanism of action for many of these derivatives. nih.gov The induction of apoptosis is often confirmed by observing an increase in sub-G1 apoptotic cells, activation of caspases (such as caspase-3, -8, and -9), and the release of cytochrome c from mitochondria. nih.gov For instance, compound 3h was shown to induce apoptosis through the activation of these caspases. nih.gov Furthermore, some derivatives have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2. mdpi.comnih.gov Studies on furan-based derivatives 4 and 7 showed a significant increase in p53 and Bax levels and a decrease in Bcl-2 levels in MCF-7 cells. nih.gov
Another mechanism involves the inhibition of signaling pathways crucial for cancer cell survival, such as the PI3K/Akt/mTOR pathway. mdpi.com The deactivation of vascular endothelial growth factor receptor 2 (VEGFR-2) has also been identified as a mechanism for the antiangiogenic activity of some furan-based compounds. acs.org
Enzyme Inhibition and Modulation (e.g., Cytochrome P450)
Furan derivatives have been investigated for their ability to inhibit or modulate various enzymes. Some furan-containing compounds have shown inhibitory effects on enzymes such as glutathione (B108866) reductase and 20S proteasome. derpharmachemica.com For instance, certain nitrofuran derivatives were found to be more effective inhibitors of yeast and rat tissue glutathione reductases than other related compounds. derpharmachemica.com
Research has also explored the interaction of furan derivatives with cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of various substances. smolecule.com Some furan-based compounds have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy. nih.gov Specifically, a series of 2,5-dimethylfuran-3-carboxylic acid derivatives were designed and evaluated for their IDO1 inhibitory activities, with some compounds showing excellent potency. nih.gov
Furthermore, furan-based derivatives have been studied as inhibitors of pyruvate (B1213749) dehydrogenase (PDH) E1, with structure-activity relationship (SAR) studies indicating that the furan scaffold is a better fit for binding to this enzyme compared to other structures like triazoles. rsc.org The inhibitory potential of furan derivatives extends to other enzymes as well, including α-amylase, α-glucosidase, urease, and cholinesterases, with some carboxamide derivatives showing significant inhibitory values. researchgate.net
| Compound Class | Target Enzyme | Observed Effect | Reference(s) |
| Nitrofuran derivatives | Glutathione Reductase | Inhibition | derpharmachemica.com |
| 2,5-dimethylfuran-3-carboxylic acid derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Inhibition | nih.gov |
| Furan-based derivatives | Pyruvate Dehydrogenase (PDH) E1 | Inhibition | rsc.org |
| Furan/thiophene-2-carboxamide derivatives | α-amylase, α-glucosidase, urease, cholinesterases | Inhibition | researchgate.net |
| Furan-based molecules | 20S proteasome | Inhibition | derpharmachemica.com |
DNA and Biological Macromolecule Interaction Studies
The interaction of furan derivatives with DNA and other biological macromolecules is an area of active investigation. Benzimidazole derivatives containing a furan moiety have been noted for their potential to bind to the minor groove of DNA, which can disrupt the activity of enzymes like topoisomerase. The amine group at the 5-position of some of these compounds may facilitate hydrogen bonding with DNA's phosphate backbone or nucleobases. vulcanchem.com
Anthraquinone derivatives fused with a furan ring have also been studied for their antitumor effects, which are linked to the generation of reactive oxygen species (ROS) and interactions with DNA and DNA-dependent enzymes. researchgate.net While some of these compounds did not directly cause intracellular oxidation, they did induce apoptotic cell death, suggesting complex mechanisms of action that may involve DNA. researchgate.net
Additionally, furan-modified oligonucleotides have been developed for site-selective DNA inter-strand cross-linking. This process, initiated by the oxidation of the furan moiety, allows for the covalent linking of DNA strands, a technique with applications in studying DNA repair and developing anticancer agents. nih.gov Studies on furan/thiophene-2-carboxamide derivatives have also demonstrated their DNA-protective activities. researchgate.net
Anti-inflammatory and Immunomodulatory Effects of Furan-Containing Compounds
Furan derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. utripoli.edu.lywisdomlib.org These compounds can modulate inflammatory pathways and have been observed to reduce inflammation in various experimental models. researchgate.netontosight.ai The anti-inflammatory effects are often attributed to their antioxidant properties and their ability to scavenge free radicals, which play a role in the inflammatory process. researchgate.netnih.gov
Natural furan derivatives, in particular, exert regulatory effects on cellular activities by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.govresearchgate.net Some benzofuran (B130515) derivatives are thought to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and decrease lipoxygenase activity, contributing to their anti-inflammatory action. nih.gov
Synthetic furan derivatives have also been evaluated for their anti-inflammatory potential. For example, some hydrazide-hydrazone derivatives incorporating a furan moiety have shown significant anti-inflammatory activity in carrageenan-induced inflammation models in rats. utripoli.edu.ly Furthermore, newly synthesized hybrid molecules combining furan with nitrogen-containing heterocyclic compounds have exhibited high anti-inflammatory activity, in some cases surpassing that of standard drugs like ketoprofen. mdpi.com
Neuropharmacological Applications of Furan Derivatives
The furan scaffold is present in compounds with a wide array of neuropharmacological activities, including antidepressant, anxiolytic, and neuroprotective effects. utripoli.edu.lyijabbr.com
Antidepressant and Anxiolytic Potential
Several studies have highlighted the potential of furan derivatives as antidepressant and anxiolytic agents. utripoli.edu.lyijabbr.com For instance, a series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives were synthesized and evaluated for these properties. utripoli.edu.ly One compound from this series emerged as a potent antidepressant, likely acting through the inhibition of monoamine oxidase (MAO) without significant neurotoxicity. utripoli.edu.ly This same compound also showed promising anti-anxiety effects. utripoli.edu.ly
Another study investigated the antidepressant-like potential of a functionalized 3-selanyl benzo[b]furan (SeBZF) compound in mice. researchgate.netnih.gov The results provided evidence for its antidepressant-like action and suggested interactions with the serotonergic system. researchgate.netnih.gov The co-administration of a subeffective dose of this compound with fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), produced a synergistic effect. researchgate.netnih.gov
Effects on Neurodegenerative Diseases (e.g., Alzheimer's and Parkinson's)
Furan-containing compounds are being explored for their therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.netnih.gov Their neuroprotective effects are often linked to their antioxidant and anti-inflammatory properties, which can mitigate oxidative stress and neuroinflammation, key factors in the progression of these disorders. researchgate.netontosight.ainih.gov
Furan derivatives may also support neuronal survival and regeneration, promote neurogenesis, and enhance neuronal plasticity. researchgate.netnih.gov Their interactions with neurotransmitter systems can help maintain synaptic function and neurotransmission. researchgate.netnih.gov
Specifically for Alzheimer's disease, α-aminophosphonates containing a furan ring have been screened for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the disease's pathology. nih.gov Additionally, 2-arylbenzofuran derivatives have been designed and evaluated as potential dual inhibitors of cholinesterases and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), another key target in Alzheimer's research. nih.gov Some furan derivatives have also shown potential as neuroprotective agents in models of Parkinson's disease. utripoli.edu.lyijabbr.com
Exploratory Biological Activities of this compound Derivatives
The this compound scaffold and its derivatives are a subject of ongoing research to uncover their full range of biological activities. nih.govontosight.ai The unique combination of the furan ring with an amine group suggests potential for specific interactions with various biological targets. ontosight.ai
Exploratory studies are investigating the antimicrobial, antifungal, and anticancer properties of these compounds. ontosight.ai For example, research into 3-Furanmethylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride is focused on these potential biological activities. ontosight.ai The presence of the furan ring and the amino group can contribute to the potential of these compounds as leads in drug development. ontosight.ai
Furthermore, the synthesis of novel furan derivatives, including those with imine and other heterocyclic moieties, has led to the discovery of compounds with analgesic and central nervous system (CNS) depressant activities. derpharmachemica.comresearchgate.net Some of these synthesized compounds have shown potent pharmacological effects in initial screenings. derpharmachemica.comresearchgate.netresearchgate.net The broad spectrum of activities observed in furan-containing compounds underscores the value of continued exploration of this compound derivatives for novel therapeutic applications. researchgate.netijabbr.com
Antioxidant Activity
The antioxidant potential of furan derivatives has been a subject of scientific investigation, with studies exploring how different substituents on the furan ring influence this activity. While research specifically targeting this compound is limited in the provided results, studies on related aminofuran structures offer valuable insights.
A study on the antioxidant properties of aminofuran derivatives, namely dimethyl 2-(cyclohexyl-amino)-5-phenylfuran-3,4-dicarboxylate (I) and dimethyl 2-(tert-butylamino)-5-phenylfuran-3,4-dicarboxylate (II), was conducted. whiterose.ac.uk These compounds, which are 2-aminofuran derivatives, were synthesized and evaluated for their potential to scavenge free radicals. The research employed computational quantum chemical studies and in silico pharmacological and druglikeness evaluations to predict their biological significance. whiterose.ac.uk The synthesized compounds were shown to possess potential antioxidant activity. whiterose.ac.uk The molecular docking investigations of these compounds with various human protein targets found in carcinoma cells revealed a good interaction profile, suggesting their potential as biologically active agents. whiterose.ac.uk
Table 1: Investigated Aminofuran Derivatives and their Antioxidant Potential
| Compound Name | Type of Derivative | Key Findings from In Silico and Biological Evaluation |
| Dimethyl 2-(cyclohexyl-amino)-5-phenylfuran-3,4-dicarboxylate (I) | 2-Aminofuran | Showed potential antioxidant activity. whiterose.ac.uk |
| Dimethyl 2-(tert-butylamino)-5-phenylfuran-3,4-dicarboxylate (II) | 2-Aminofuran | Showed potential antioxidant activity. whiterose.ac.uk |
Antimalarial and Anti-HIV Potential
Furan-based scaffolds have been explored for their potential in developing new therapeutic agents against infectious diseases, including malaria and HIV.
In the realm of antimalarial research, a series of amide and urea (B33335) analogues based on the thiaplakortone A natural product scaffold were synthesized and evaluated for their in vitro activity against Plasmodium falciparum. diva-portal.org Among the synthesized compounds was a furan-3-yl derivative. This series of compounds, including the furan-3-yl analogue, demonstrated potent inhibition of P. falciparum growth. diva-portal.org Specifically, two compounds from the broader series, an amide (8) and a urea (33) analogue, exhibited good aqueous solubility and metabolic stability, and showed suppression of P. berghei in mice. diva-portal.org
Other furan-containing compounds have also shown promise. For instance, a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, which include nitrofuran moieties, were screened for antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. acs.org Some of these nitrofuran analogues displayed potent activity. acs.org Additionally, 3-[(2-Chloroquinolin-3-yl) methylene]-5-phenylfuran-2(3H)-one derivatives have been synthesized and evaluated for their antimalarial activity, with some compounds showing excellent activity. researchgate.netgoogle.com
Regarding anti-HIV potential, research has identified certain furan derivatives with inhibitory activity. A study reported that 2-aryl-5-(4-oxo-3-phen-ethyl-2-thioxothiazolidinylidenemethyl)-furans incorporating a rhodanine (B49660) core molecule exhibited anti-HIV-1 activity. rsc.org While these are not this compound derivatives, they highlight the potential of the furan scaffold in anti-HIV drug discovery. The development of membrane-soluble pro-drugs of AZT, an anti-HIV medication, has also involved phosphate triester derivatives, some of which have shown potent anti-HIV activity. tomsheppard.info
Table 2: Antimalarial Activity of a Furan-3-yl Derivative
| Compound Class/Derivative | Target Organism | Key Findings |
| Furan-3-yl analogue of thiaplakortone A | Plasmodium falciparum | Part of a series of compounds showing potent inhibition of parasite growth. diva-portal.org |
Biological Applications in Biorefinery and Biomaterial Science
Conversion of Biomass-Based Furanic Oxygenates to Useful Amines
The conversion of biomass into valuable chemicals is a cornerstone of modern biorefinery research. Furanic compounds, derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, are key platform molecules. mdpi.comencyclopedia.pub The transformation of these furanic oxygenates, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), into amines opens pathways to a wide range of valuable products, from pharmaceuticals to polymers. researchgate.netmdpi.com
A significant development in this area is the selective conversion of N-acetyl-d-glucosamine (NAG), a component of chitin, into unsubstituted 3-acetamidofuran (B3354464) (3AF). nih.govresearchgate.net 3-Acetamidofuran is a direct derivative of this compound. This process utilizes a ternary Ba(OH)₂-H₃BO₃-NaCl catalytic system in N-methylpyrrolidone, achieving a yield of up to 73.9%. nih.gov The reaction pathway is believed to begin with a base-promoted retro-aldol condensation of the ring-opened NAG, which forms a key intermediate, N-acetylerythrosamine. nih.gov This method represents a targeted approach to producing a 3-aminofuran derivative from a renewable biomass source. nih.gov
More broadly, the reductive amination of furanic aldehydes is a common strategy for producing furan-based amines. mdpi.com For example, furfurylamine (B118560) is produced industrially through the reductive amination of furfural. rsc.org Similarly, 2,5-bis(aminomethyl)furan (B21128) (BAMF), a diamine used in polymer synthesis, can be obtained through the reductive amination of 2,5-diformylfuran (DFF), which is an oxidation product of HMF. mdpi.com These processes typically involve reacting the furanic aldehyde with ammonia (B1221849) over a heterogeneous catalyst in the presence of hydrogen. researchgate.netmdpi.com
Development of Novel Biopolymers (e.g., Polyamides and Polyurethanes)
Furan derivatives are increasingly being recognized as valuable bio-based monomers for the synthesis of high-performance polymers like polyamides and polyurethanes, offering a sustainable alternative to petroleum-based plastics. magtech.com.cnrsc.orgresearchgate.net The rigid structure of the furan ring can impart desirable thermal and mechanical properties to the resulting polymers. researchgate.netmagtech.com.cn
While direct polymerization of this compound is not extensively detailed in the provided literature, the use of other furan-based amines as monomers is well-documented. Furfurylamine, derived from furfural, serves as a precursor for the synthesis of polyamide monomers such as 5-(aminomethyl)-furan-2-carboxylic acid. rsc.org This demonstrates a pathway from a simple furan amine to a bifunctional monomer suitable for polycondensation.
The most prominent furan-based monomer for polyamides is 2,5-furandicarboxylic acid (FDCA), which can be combined with various diamines (both aliphatic and aromatic) to produce furan-based polyamides (FPAs). diva-portal.orgmagtech.com.cnrsc.orgresearchgate.net These FPAs have been synthesized using methods like melt polymerization and solution polycondensation. magtech.com.cnsci-hub.se Similarly, furan-based diamines, such as 2,5-bis(aminomethyl)furan (BAMF), can be reacted with diacids to create polyamides. rsc.org
In the field of polyurethanes, furan-based diols and diisocyanates are key building blocks. whiterose.ac.ukrsc.orgresearchgate.netrsc.org For example, 2,5-bis(hydroxymethyl)furan (BHMF), a biomass-derived diol, can be used to synthesize thermoplastic polyurethanes. acs.org The synthesis of polyurethane-urea elastomers has also been achieved using a difuranic diisocyanate derived from furfural. whiterose.ac.uk The incorporation of furanic diamines in copolymerizations with diols and diisocyanates allows for the tuning of polymer properties. acs.orgresearchgate.net These examples underscore the versatility of furan-based monomers, including amines, in the development of novel and sustainable biopolymers.
Table 3: Furan-Based Monomers in Biopolymer Synthesis
| Polymer Type | Furan-Based Monomer Examples | Source/Precursor |
| Polyamides | 2,5-Furandicarboxylic acid (FDCA) | 5-Hydroxymethylfurfural (HMF) |
| 5-(Aminomethyl)-furan-2-carboxylic acid | Furfurylamine | |
| 2,5-Bis(aminomethyl)furan (BAMF) | 2,5-Diformylfuran (DFF) | |
| Polyurethanes | 2,5-Bis(hydroxymethyl)furan (BHMF) | 5-Hydroxymethylfurfural (HMF) |
| Difuranic diisocyanate (DFDI) | Furfural |
Advanced Applications and Emerging Research Areas of Furan 3 Amine
Furan-3-amine in Materials Science and Organic Electronics
The unique electronic and structural characteristics of the furan (B31954) moiety, combined with the functional versatility of the amine group, position this compound derivatives as significant components in materials science, particularly in the realm of organic electronics. The furan ring's lower aromaticity compared to benzene (B151609) allows for increased structural rigidity and planarity in conjugated systems, which can enhance electronic delocalization and charge transport.
Role in Organic Photovoltaics (OPV) and Organic Thin-Film Transistors (OTFT)
Derivatives of this compound are being investigated as key components in organic photovoltaic (OPV) devices and organic thin-film transistors (OTFTs). In these applications, the furan ring is incorporated into the backbone of semiconducting polymers to fine-tune their electronic properties. The oxygen heteroatom in the furan ring is more electronegative than sulfur (found in the analogous thiophene (B33073) compounds), which can help modulate electronic energy levels.
In OPVs, furan-containing polymers can act as electron donor materials. For instance, a derivative, N-(Naphthalen-2-yl)dibenzo[b,d]this compound, has been used as an electron donor when combined with fullerene acceptors in bulk heterojunction solar cells, demonstrating the potential of this class of compounds. Research has shown that incorporating furan building blocks can lead to enhanced backbone planarity, reduced band gaps, and red-shifted absorption in non-fullerene acceptors. nih.gov Specifically, placing furan units next to the acceptor termini has been found to improve photostability and achieve a better balance of hole/electron transport, leading to power conversion efficiencies (PCEs) greater than 14%. nih.gov
In OTFTs, the molecular structure of furan-containing polymers influences their charge carrier mobility. Polymers incorporating furan-substituted diketopyrrolopyrrole have been developed as ambipolar semiconductors, achieving both high hole and electron mobilities. rsc.org While some thiophene-based analogues have shown higher mobilities in certain solvents, the enhanced solubility of furan-based polymers allows for processing with more environmentally friendly non-chlorinated solvents, achieving impressive hole mobilities as high as 1.87 cm² V⁻¹ s⁻¹. acs.org This represents one of the highest performance levels for furan-containing polymers processed with non-chlorinated solvents. acs.org
| Derivative Type | Application | Key Performance Metric | Value |
| Furanyl-Diketopyrrolopyrrole Polymer (PFDPPTT-Si) | OTFT | Hole Mobility (non-chlorinated solvent) | 1.87 cm² V⁻¹ s⁻¹ acs.org |
| Furanyl-Diketopyrrolopyrrole Polymer (PDPP-FBF) | OTFT | Electron Mobility | 0.56 cm² V⁻¹ s⁻¹ rsc.org |
| Furanyl-Diketopyrrolopyrrole Polymer (PDPP-FBF) | OTFT | Hole Mobility | 0.20 cm² V⁻¹ s⁻¹ rsc.org |
| Furan-based Non-Fullerene Acceptor | OPV | Power Conversion Efficiency (PCE) | >14% nih.gov |
| Benzothiadiazole–Furan Dye (WS5) | DSSC | Power Conversion Efficiency (PCE) | 5.5% acs.org |
Derivatives in Advanced Dye and Pigment Development
Furan-amine derivatives serve as important intermediates and structural motifs in the creation of advanced dyes and pigments. The interaction between the electron-rich furan-amine system and various electron-withdrawing groups can create molecules with intense coloration and desirable photophysical properties.
Research has highlighted that diaryl furan compounds, particularly 2,5-bis(para-amino phenyl) furan, are valuable intermediates for preparing dyes, pigments, and optical brighteners. slideshare.net The presence of amino groups is crucial, and their substitution pattern influences the final properties of the colorant. slideshare.net For example, diaryl furans that contain groups like hydroxyl or carbonyl ortho to the amino groups are important for producing metal-complex dyes that exhibit improved light fastness. slideshare.net
More recently, furan-based compounds have been designed as visible light photoinitiators, which are essentially dyes that initiate polymerization upon light absorption. mdpi.com Families of dyes, including chalcones, benzylidene ketones, and coumarins, have been synthesized incorporating the furan structure. mdpi.com These dyes can be used in multi-component systems to generate initiating radicals for applications like 3D printing and coatings. mdpi.com The specific position of the furan ring within the molecular structure of these dyes, for instance in chalcones, has a significant impact on their reactivity and efficiency. mdpi.com
| Furan-Amine Derivative Class | Application | Key Feature |
| 2,5-bis(para-amino phenyl) furan | Dye/Pigment Intermediate | Precursor for brighteners and colorants slideshare.net |
| Diaryl furans with ortho-substituted amino groups | Metal-Complex Dyes | Improved light fastness slideshare.net |
| Furan-based Chalcones | Photoinitiating Dyes | Used in photopolymerization systems mdpi.com |
| Furan-based Coumarins | Photoinitiating Dyes | Used in multi-component initiating systems mdpi.com |
This compound in Analytical Chemistry and Biosensing
In analytical chemistry, the goal is often to detect and quantify substances with high sensitivity and selectivity. This compound's structure is well-suited for these tasks, as the amine group can be easily modified to enhance detection, and the furan ring can be part of a larger system that interacts with specific analytes.
Derivatization for Enhanced Detection in Chromatography and Mass Spectrometry
The primary amine group of this compound makes it an ideal candidate for chemical derivatization, a common strategy to improve the analysis of compounds by gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). iu.eduddtjournal.com Derivatization can increase the volatility and thermal stability of an analyte for GC analysis or modify its polarity for better separation in LC. researchgate.net
For MS detection, derivatization is used to introduce a "chargeable" moiety or a group that produces a specific, high-intensity fragment ion, thereby enhancing sensitivity and selectivity. ddtjournal.com The amine function of this compound can readily react with a variety of derivatizing agents. This chemical modification can overcome issues like poor peak shape and low ionization efficiency that can affect amine-containing compounds. iu.edu
| Derivatization Reaction | Reagent Type | Purpose |
| Acylation | Anhydrides (e.g., TFAA), Acid Chlorides | Increases volatility, improves peak shape for GC iu.edu |
| Silylation | Silylating agents (e.g., BSTFA) | Increases volatility and thermal stability for GC iu.edu |
| Carbamate Formation | Chloroformates (e.g., FMOC-Cl) | Adds a UV-active or fluorescent tag for LC detection researchgate.net |
| Alkylation | Alkylating agents (e.g., DMF-DMA) | Improves chromatographic behavior iu.edu |
| Ion-Pairing/Tagging | Reagents with permanent charge | Enhances signal intensity in mass spectrometry nih.gov |
Development of Furan-Based Sensors for Environmental Pollutants
Furan derivatives are emerging as versatile platforms for the development of chemical sensors, including colorimetric and fluorescent sensors for detecting environmental pollutants. mdpi.commdpi.com The furan ring can be part of a conjugated system that changes its optical properties (color or fluorescence) upon binding to a target analyte. mdpi.com The amine group can act as a binding site or be used to tune the electronic properties and selectivity of the sensor.
A notable example involves "activated furans," where the furan ring is conjugated to an electron-deficient group. encyclopedia.pub These compounds can react with primary and secondary amines to produce intensely colored products, a principle used for amine sensing. mdpi.comencyclopedia.pub For instance, Meldrum's acid furfural (B47365) conjugate (MAFC) is an activated furan that reacts with amines to form colored adducts, enabling their detection. mdpi.com
Beyond sensing amines, furan-containing molecules have been designed as optical sensors for various metal ions. By incorporating specific chelating groups, furan-based sensors have been developed for the detection of ions such as Al³⁺, Fe³⁺, and Hg²⁺ in aqueous media. researchgate.netresearchgate.net These sensors often operate via mechanisms like fluorescence quenching or enhancement upon ion binding, with some achieving very low detection limits in the nanomolar range. researchgate.net The development of paper-based sensors offers a low-cost and portable platform for these chemistries, making them suitable for in-field environmental monitoring. rsc.org
| Furan-Based Sensor | Target Analyte(s) | Detection Principle | Detection Limit (LOD) |
| Meldrum's Acid Furfural Conjugate (MAFC) | Primary & Secondary Amines | Colorimetric (DASA formation) mdpi.com | Not specified |
| Hydrazonefuran Derivatives | 2,4,6-Trinitrotoluene (TNT) | Fluorescent mdpi.com | Not specified |
| Eu-MOF/Quantum Dot Composite | Hg²⁺ ions | Ratiometric Fluorescence researchgate.net | 0.12 nM researchgate.net |
| Quinoxaline Derivatives | pH (Acidity) | Colorimetric & Fluorescent researchgate.net | Not specified |
This compound in Catalysis and Organocatalysis
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a rapidly growing field of chemistry. wikipedia.org Amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. wikipedia.orgnih.gov
This compound, possessing a primary amine attached to a furan core, has the potential to act as an organocatalyst. The amine functionality can engage in catalytic cycles typical of amine catalysis, such as Mannich, Michael, and aldol (B89426) reactions. The furan ring, with its distinct steric and electronic properties compared to more common alkyl or aryl groups, could influence the reactivity and selectivity of these transformations.
Research has demonstrated the use of aminocatalysts to activate furfural derivatives (aldehydes with a furan ring) for further reactions. acs.orgacs.org For example, the reaction of 5-alkylfurfurals with electrophiles can be promoted by a catalytic amine, proceeding through a trienamine intermediate formed by the condensation of the amine catalyst and the furfural. acs.orgacs.org While these studies often use a separate amine catalyst, they establish that the furan scaffold is compatible with and can be a key part of aminocatalytic cycles. This opens the door for designing chiral catalysts derived from this compound for asymmetric synthesis, where the furan moiety could play a crucial role in establishing the stereochemical outcome of a reaction. nih.govrsc.org Furthermore, amine catalysts are known to be effective for a range of reactions, including C-H functionalization, highlighting the broad potential utility of new amine-based catalytic systems. nih.govnih.gov
Role as Ligands in Metal-Catalyzed Organic Reactions
The utility of amine-containing compounds as ligands in transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling, is well-established. researchgate.net These ligands can significantly influence the efficiency, selectivity, and scope of catalytic transformations. While direct studies employing this compound as a primary ligand are not extensively documented, the principles derived from analogous structures strongly support its potential in this domain.
Furan-containing phosphines, such as tri(2-furyl)phosphine, have been successfully used as ligands in palladium-catalyzed N-alkylation reactions. rsc.org More complex, specifically designed chiral ligands incorporating the furan scaffold, such as C2-symmetric chiral furan-N,N'-dioxide ligands, are also being developed to expand the toolkit for asymmetric catalysis. researchgate.net The nitrogen atom in the amine group is a key feature, capable of coordinating with the metal center. Research on the palladium-catalyzed direct arylation of furfurylamine (B118560) derivatives has suggested that the formation of 3-arylated side products is likely due to the coordination of the amine group to the palladium catalyst. researchgate.net This observation underscores the inherent capacity of the amino-furan motif to act as an N-donor ligand, influencing the course of the reaction.
Given these precedents, this compound and its derivatives represent a promising, yet underexplored, class of ligands. Their rigid furan backbone combined with the N-donor amine group could offer unique steric and electronic properties beneficial for a range of metal-catalyzed reactions.
Applications in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Furan-amine scaffolds, particularly the saturated 3-aminotetrahydrofuran (B1273345) ring system, have emerged as valuable chiral building blocks and targets in asymmetric synthesis.
Significant progress has been made in developing stereoselective routes to these molecules. One notable approach involves the synthesis of enantiomerically pure (S)-3-aminotetrahydrofuran hydrochloride from natural amino acids like L-aspartic acid or L-methionine. researchgate.net These processes are advantageous as they can be performed on a large scale without the need for chromatographic purification. researchgate.net Another method provides optically active 3-aminotetrahydrofurans through the base-mediated cyclization of sulfonium (B1226848) salts derived from N-tritylmethioninol. psu.edu
A patented process details the manufacture of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides in high optical purity, achieving an enantiomeric excess of over 98%. google.com The resolution of racemic mixtures into their respective enantiomers can be accomplished using chiral high-performance liquid chromatography (HPLC). google.com Research has also demonstrated the stereoselective synthesis of chiral furan amino acid analogues that feature the aromatic furan ring. us.es Starting from D-xylose, a methodology was developed that affords the corresponding D-serine analogue as an enantiomerically pure compound, which can be transformed into a stable Fmoc-activated derivative ready for peptide synthesis. us.es
These methodologies highlight the value of the 3-aminofuran scaffold in creating structurally complex, chiral molecules that are precursors to pharmaceuticals and other functional materials.
| Starting Material | Reaction Type / Key Step | Catalyst / Key Reagent | Product | Optical Purity |
| L-Aspartic Acid / L-Methionine | Multi-step synthesis | N/A (Chiral Pool) | (S)-3-aminotetrahydrofuran hydrochloride | Enantiomerically pure |
| N-tritylmethioninol | Base-mediated cyclization of sulfonium salt | Sodium Hydride (NaH) or Potassium tert-butoxide (Bu'OK) | N-trityl-3-aminotetrahydrofuran | Optically pure (>99.9%) |
| Racemic 3-aminotetrahydrofuran-3-carboxylic acid derivative | Chiral Resolution | Chiral HPLC Column (e.g., DAICEL AD-H) | (S)- and (R)-enantiomers | >98% ee |
| D-Xylose | Multi-step synthesis including cyclic sulfite (B76179) displacement | Trimethylsilyl azide (B81097) (TMSN₃) / Tetrabutylammonium fluoride (B91410) (TBAF) | Furan amino acid analogue of D-serine | Enantiomerically pure |
Future Directions and Interdisciplinary Research Opportunities for this compound
The future of this compound is intrinsically linked to the broader push for sustainable chemistry and the development of novel functional molecules. Its structure positions it as a versatile building block with potential across several scientific disciplines.
The furan ring is recognized as an efficient, renewable building block for biologically active molecules and advanced polymers. tubitak.gov.tr Furan derivatives are being explored as replacements for petroleum-based phenyl structures in high-performance materials like epoxy-amine thermosets, where they can improve properties such as the glass transition temperature. researchgate.net This suggests a significant opportunity for this compound in Materials Science , where it could be polymerized or used as a monomer to create novel polyamides, polyimines, or functional resins with unique thermal and mechanical properties. researchgate.netchemscene.com
In Medicinal Chemistry , furan-containing scaffolds are present in numerous drugs. tubitak.gov.trrsc.org Derivatives of the closely related 3-aminotetrahydrofuran have been investigated as protease inhibitors for anticoagulant therapy and as key intermediates for chiral drugs. vulcanchem.com This points to a clear future direction for this compound and its derivatives as core structures in the design of new therapeutic agents.
The development of new Catalysis methodologies represents another key research avenue. This includes not only using this compound as a ligand, as discussed previously, but also developing efficient, green catalytic processes for its synthesis from biomass-derived platform chemicals. As the chemical industry shifts towards renewable feedstocks, the demand for versatile, bio-based building blocks like this compound is expected to grow, driving innovation in both its production and application. tubitak.gov.tracs.org
| Research Area | Key Concept | Potential Application |
| Materials Science | Use as a renewable, rigid monomer or chemical intermediate. | Creation of high-performance, bio-based polymers (polyamides, epoxies), functional resins, and materials for electronics (OLEDs). researchgate.netchemscene.com |
| Medicinal Chemistry | Serve as a key scaffold for chiral drug synthesis. | Development of novel therapeutics, such as enzyme inhibitors and other biologically active compounds. rsc.orgvulcanchem.com |
| Sustainable Chemistry & Catalysis | Development of green synthetic routes from biomass. | Production of value-added chemicals and materials from renewable resources, reducing reliance on fossil fuels. tubitak.gov.tr |
Q & A
Q. What are the recommended synthetic routes for preparing high-purity Furan-3-amine, and how can reaction conditions be optimized to minimize by-products?
this compound can be synthesized via condensation reactions involving aldehydes and primary amines. For example, phenylacetaldehyde and ninhydrin react with primary amines to form fluorescent derivatives, a process noted in studies of fluorescamine synthesis . Optimization involves:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
- Temperature control : Maintain 60–80°C to balance reaction rate and by-product formation.
- Purification : Employ column chromatography or recrystallization to isolate the target compound.
Key validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
| Synthetic Route | Key Reagents | Yield Range | Purity Method |
|---|---|---|---|
| Aldehyde-amine condensation | Phenylacetaldehyde | 70–80% | HPLC/NMR |
| Dibenzo-derivative synthesis | Ninhydrin | 65–75% | LC-MS |
Q. How can researchers characterize the structural integrity of this compound derivatives using spectroscopic methods?
Critical spectral markers include:
- NMR : Look for aromatic proton signals (δ 6.8–7.5 ppm) and amine protons (δ 2.5–3.5 ppm).
- FT-IR : Confirm NH₂ stretches (3300–3500 cm⁻¹) and furan ring C-O-C (1250–1300 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS (e.g., LTQ-Orbitrap) to verify molecular ions (e.g., m/z 255.198 for C₁₂H₈F₃NO₂) .
Q. What stability challenges arise in storing this compound, and how can degradation be mitigated?
this compound is prone to oxidation and photodegradation. Mitigation strategies:
- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C.
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w.
- Monitoring : Regular HPLC analysis to detect degradation products (e.g., quinone derivatives) .
Advanced Research Questions
Q. How should researchers address contradictory data regarding the stability of this compound under varying pH conditions?
Contradictions often arise from uncontrolled variables (e.g., trace metals, light exposure). Resolve via:
Replicate experiments under strict pH-controlled buffers (pH 2–12).
Control for oxygen : Use degassed solvents and anaerobic chambers.
Statistical validation : Apply ANOVA to assess significance (α = 0.05) across triplicate trials .
Q. What advanced mass spectrometry techniques are suitable for quantifying trace-level this compound derivatives in biological matrices?
Methodology :
- UHPLC/LTQ-Orbitrap-MS : Achieve sub-ppm sensitivity with a C18 column (2.1 × 100 mm, 1.7 µm).
- Matrix effect mitigation : Use isotope-labeled internal standards (e.g., ¹³C-Furan-3-amine) and solid-phase extraction (SPE) .
| Parameter | Optimal Setting |
|---|---|
| Ionization Mode | ESI⁺ |
| Collision Energy | 20–35 eV |
| LOD/LOQ | 0.1 ng/mL / 0.3 ng/mL |
Q. How can computational modeling predict the reactivity of this compound in drug-discovery applications?
Approach :
- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate binding affinities with target proteins (e.g., androgen receptors) using AutoDock Vina .
Validation : Compare predicted vs. experimental IC₅₀ values (R² > 0.85 required) .
Q. What mechanistic insights explain the fluorescence properties of this compound derivatives?
Fluorescence arises from π→π* transitions in the furan ring and electron-donating amine groups. Key factors:
Q. How can researchers design experiments to resolve discrepancies in reported biological activities of this compound analogs?
Framework :
Systematic variation : Test analogs with incremental structural changes (e.g., –CH₃ vs. –CF₃ substitutions).
Dose-response curves : Establish EC₅₀ values across multiple cell lines.
Pathway analysis : Use RNA-seq to identify off-target effects .
Q. What analytical protocols validate the absence of genotoxic impurities (e.g., nitrosamines) in this compound batches?
Steps :
- LC-MS/MS screening : Target m/z 74.0240 (N-nitrosamine fragment).
- Forced degradation : Expose samples to nitrosating agents (NaNO₂/HCl) and monitor impurity formation.
- Justification : If synthesis precludes nitrosamine formation, document reaction pathways and intermediate stability .
Q. How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
